{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
Properties
Molecular Formula |
C7H11BrN4 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C7H11BrN4/c8-6-4-11-12-5(3-9)1-2-10-7(6)12/h4-5,10H,1-3,9H2 |
InChI Key |
NEDOFKWKKZWIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1CN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by bromination and subsequent functionalization with a methanamine group. The general synthetic route can be summarized as follows:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The pyrazolo[1,5-a]pyrimidine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Functionalization with Methanamine: The brominated intermediate is reacted with methanamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 serves as a reactive site for nucleophilic aromatic substitution (SNAr). This position’s electron-deficient nature, due to conjugation with the pyrazolo[1,5-a]pyrimidine core, facilitates displacement by nucleophiles such as amines, thiols, or hydroxyl groups under basic or acidic conditions.
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Mechanism : The bromine leaves as a leaving group, forming an intermediate that reacts with nucleophiles to yield substituted derivatives.
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Example : In analogous compounds like 3-bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, bromine substitution with amines has been documented.
Cyclization Reactions
The methanamine group at position 7 can participate in cyclization processes, particularly when reacting with carbonyl-containing reagents (e.g., aldehydes, ketones). This reactivity is similar to that observed in {2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine, where the amine group forms imine or aminal linkages.
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Mechanism : The methanamine’s primary amine reacts with carbonyl carbons, leading to ring formation or cross-linking.
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Example : In pyrazolo[1,5-a]pyrimidine derivatives, cyclization with β-diketones or β-ketoesters under acidic/basic conditions is a common synthetic route .
Oxidation and Reduction
While less documented for this specific compound, pyrazolo[1,5-a]pyrimidines generally undergo oxidation/reduction at positions with high electron density (e.g., amino groups). The methanamine group may act as a reducing agent or undergo oxidation to form imines or nitro derivatives.
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Comparison : In 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, the carbonyl group participates in condensation reactions, suggesting similar reactivity in the methanamine group.
Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The bicyclic core influences reactivity through:
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Electronic effects : The fused rings create electron-deficient regions, enhancing nucleophilic attack at brominated positions.
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Steric effects : Substituents like bromine or methanamine may hinder access to reactive sites.
Comparative Reactivity of Related Compounds
| Compound | Key Features | Reactivity Insights |
|---|---|---|
| 3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | Bromine at 3, methyl at 6, isopropyl at 2 | Substitution at bromine is favored; steric hindrance reduces reactivity at methyl position. |
| {2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine | Methanamine at 7, methyl groups at 2 and 3 | Methanamine participates in nucleophilic reactions; methyl groups hinder substitution. |
| 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | Bromine at 3, propyl at 7, carbonyl at 5 | Carbonyl group undergoes condensation; bromine substitution is primary. |
Research Findings and Implications
-
Biological Activity : Pyrazolo[1,5-a]pyrimidines with bromine and amine substituents are studied as kinase inhibitors (e.g., CDK2) due to their ability to bind ATP-binding sites.
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Structural Influence : The methanamine group enhances solubility and may improve bioavailability compared to halogen-only derivatives.
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Synthetic Challenges : Regioselectivity in cyclization reactions remains a key focus,
Scientific Research Applications
Chemistry
In chemistry, {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine with structurally related pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituents, reactivity, and applications:
Key Observations:
Substituent Effects on Reactivity: Bromine at C3 is a common feature in many derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura in ). The target compound’s bromine position aligns with this reactivity .
Biological Relevance: Brominated pyrazolo[1,5-a]pyrimidines are frequently explored for biological activity.
Structural Modifications :
- The presence of electron-withdrawing groups (e.g., CF3 in ) contrasts with the electron-donating methanamine in the target compound, which may alter electronic properties and binding interactions.
- Ketone-containing derivatives (e.g., ) exhibit distinct physicochemical behavior, such as increased polarity, compared to the target’s amine group.
Biological Activity
The compound {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including its pharmacological potential and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a bromine substituent at the 3-position and a methanamine group. This unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine |
| Molecular Formula | C8H9BrN4 |
| Molecular Weight | 244.09 g/mol |
| CAS Number | 126809411 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines. Notably, compounds containing the pyrazolo scaffold showed IC50 values ranging from 0.01 µM to 42.30 µM against different cancer types (breast cancer MCF-7, lung cancer A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 0.01 |
| Compound 2 | NCI-H460 | 0.03 |
| Compound 3 | A549 | 26 |
The mechanism by which {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine exerts its biological effects involves:
- Enzyme Inhibition : The compound interacts with specific enzymes that play crucial roles in cancer cell proliferation.
- Receptor Binding : It binds to various receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly at concentrations as low as 20 µM .
Study on Antitumor Activity
A study conducted on a series of pyrazolo derivatives revealed that certain compounds induced apoptosis in breast cancer cells (MDA-MB-231) at concentrations starting from 1 µM. The compounds enhanced caspase-3 activity significantly (up to 1.57 times) at higher concentrations (10 µM), indicating their potential as effective anticancer agents .
Q & A
Q. What are the common synthetic routes for {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclocondensation and halogenation. For example, pyrazolo[1,5-a]pyrimidine scaffolds are often prepared by reacting aminopyrazoles with β-ketoesters or acrylates under acidic conditions . Bromination at the 3-position is achieved using reagents like POBr₃ or N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or CHCl₃). The methanamine group is introduced via reductive amination or nucleophilic substitution of a brominated precursor with ammonia/amines. Key factors affecting yield include:
- Temperature control (e.g., bromination at 0–25°C minimizes side reactions) .
- Solvent polarity (polar aprotic solvents enhance halogenation efficiency) .
- Protecting groups for the amine to prevent undesired side reactions .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer: Validation relies on a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Distinct peaks for the pyrimidine ring protons (δ 6.5–8.5 ppm) and methanamine group (δ 3.0–4.0 ppm) confirm connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern matching the bromine atom .
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. What strategies are employed to optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
Methodological Answer: SAR studies focus on modifying the pyrimidine core and substituents:
- Core Modifications: Introducing electron-withdrawing groups (e.g., Br at position 3) enhances electrophilicity, improving interactions with biological targets like kinases .
- Methanamine Functionalization: Alkyl or aryl substitutions on the amine group modulate solubility and target affinity. For example, trifluoromethyl groups improve metabolic stability .
- In Silico Docking: Molecular modeling (e.g., AutoDock Vina) predicts binding modes with target proteins, guiding synthetic priorities .
Q. How can computational methods elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Dynamics (MD) Simulations: Track conformational changes in solvent or protein-binding pockets (e.g., using GROMACS) .
- Pharmacophore Modeling: Identifies critical interaction motifs (e.g., hydrogen bonds with kinase ATP-binding sites) .
Q. What analytical challenges arise in characterizing trace impurities, and how are they resolved?
Methodological Answer:
- Challenge: Brominated byproducts (e.g., di-brominated isomers) complicate HPLC analysis due to similar retention times.
- Resolution:
Q. How are contradictions in biological activity data reconciled across studies?
Methodological Answer: Discrepancies often stem from assay conditions or compound purity:
- Dose-Response Validation: Re-testing under standardized protocols (e.g., NIH/NCATS guidelines) ensures reproducibility .
- Counter-Screening: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target specificity .
- Metabolite Profiling: LC-MS identifies degradation products that may interfere with activity .
Experimental Design & Troubleshooting
Q. What methodologies mitigate side reactions during bromination of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Controlled Stoichiometry: Limiting bromine equivalents (1.0–1.2 eq.) prevents over-bromination .
- Low-Temperature Bromination: Conduct reactions at –10°C to 0°C in CH₂Cl₂ to suppress radical pathways .
- In Situ Quenching: Addition of Na₂S₂O₃ after reaction completion neutralizes excess Br₂ .
Q. How is the amine group stabilized against oxidation during storage?
Methodological Answer:
- Lyophilization: Store as a hydrochloride salt under inert gas (N₂/Ar) to prevent amine oxidation .
- Antioxidant Additives: Include 0.1% BHT (butylated hydroxytoluene) in DMSO stock solutions .
Advanced Applications
Q. What methodologies enable the study of this compound’s pharmacokinetics in vivo?
Methodological Answer:
- Radiolabeling: Incorporate ¹⁴C at the methanamine group for tracking distribution via PET/SPECT .
- Plasma Stability Assays: Incubate with liver microsomes (human/rodent) to assess metabolic half-life (t₁/₂) .
- Tissue Penetration Studies: Use LC-MS/MS to quantify compound levels in brain, liver, and tumor tissues .
Q. How can this scaffold be adapted for materials science applications?
Methodological Answer:
- Coordination Chemistry: The amine group chelates metal ions (e.g., Cu²⁺, Fe³⁺) to form conductive polymers .
- Photophysical Tuning: Substituents like Br enhance π-conjugation for OLED applications, measured via UV-Vis and fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
